N-(cyanomethyl)-1-(4-iodophenyl)cyclopropane-1-carboxamide
Description
N-(cyanomethyl)-1-(4-iodophenyl)cyclopropane-1-carboxamide: is a synthetic organic compound characterized by the presence of a cyclopropane ring, an iodophenyl group, and a cyanomethyl group
Properties
IUPAC Name |
N-(cyanomethyl)-1-(4-iodophenyl)cyclopropane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11IN2O/c13-10-3-1-9(2-4-10)12(5-6-12)11(16)15-8-7-14/h1-4H,5-6,8H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXJPCXLXLAFONA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)I)C(=O)NCC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11IN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyanomethyl)-1-(4-iodophenyl)cyclopropane-1-carboxamide typically involves multiple steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be formed through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.
Introduction of the Iodophenyl Group: The iodophenyl group can be introduced via a halogenation reaction, where an aromatic compound is treated with iodine and a suitable oxidizing agent.
Attachment of the Cyanomethyl Group: The cyanomethyl group can be introduced through a nucleophilic substitution reaction, where a suitable cyanomethylating agent reacts with the intermediate compound.
Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction, where an amine reacts with a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the iodophenyl group may be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can target the cyanomethyl group, converting it to an amine or other reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the iodophenyl group, where the iodine atom can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents for substitution reactions include nucleophiles such as amines, thiols, and organometallic compounds.
Major Products
Oxidation Products: Various oxidized derivatives of the iodophenyl group.
Reduction Products: Reduced forms of the cyanomethyl group, such as amines.
Substitution Products: Compounds with different substituents replacing the iodine atom on the phenyl ring.
Scientific Research Applications
N-(cyanomethyl)-1-(4-iodophenyl)cyclopropane-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(cyanomethyl)-1-(4-iodophenyl)cyclopropane-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N-(cyanomethyl)-1-(4-bromophenyl)cyclopropane-1-carboxamide: Similar structure but with a bromine atom instead of iodine.
N-(cyanomethyl)-1-(4-chlorophenyl)cyclopropane-1-carboxamide: Similar structure but with a chlorine atom instead of iodine.
N-(cyanomethyl)-1-(4-fluorophenyl)cyclopropane-1-carboxamide: Similar structure but with a fluorine atom instead of iodine.
Uniqueness
N-(cyanomethyl)-1-(4-iodophenyl)cyclopropane-1-carboxamide is unique due to the presence of the iodine atom, which can influence its reactivity and interactions with other molecules. The iodine atom’s size and electronegativity can lead to different chemical and biological properties compared to its bromine, chlorine, and fluorine analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
